Cord Factors - 61512-20-7

Cord Factors

Catalog Number: EVT-6727448
CAS Number: 61512-20-7
Molecular Formula: C130H250O15
Molecular Weight: 2053.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Toxic glycolipids composed of trehalose dimycolate derivatives. They are produced by MYCOBACTERIUM TUBERCULOSIS and other species of MYCOBACTERIUM. They induce cellular dysfunction in animals.
Overview

Cord factor, scientifically known as trehalose dimycolate, is a glycolipid found predominantly in the cell wall of Mycobacterium tuberculosis and other pathogenic mycobacteria. This compound plays a critical role in the virulence of these bacteria, contributing to their ability to evade the host immune response. Structurally, cord factor consists of a trehalose molecule esterified with two mycolic acid chains, which can vary in length depending on the bacterial species. The presence of cord factor is associated with the formation of serpentine cords, a characteristic growth pattern of virulent strains of M. tuberculosis that enhances their pathogenicity .

Source and Classification

Cord factor is classified as a glycolipid, specifically a trehalose-based lipid. It is primarily sourced from virulent strains of Mycobacterium tuberculosis, where it exists as a major component of the cell wall. The classification of cord factor as a virulence factor is well-established; it is one of the most studied components related to the pathogenicity of mycobacteria and has been shown to induce significant immune responses in hosts .

Synthesis Analysis

Methods and Technical Details

The synthesis of cord factor involves several key steps that focus on the formation of trehalose dimycolate from its precursors. Recent advancements in synthetic methodologies have optimized the process, allowing for more efficient production. One approach includes:

  1. Preparation of Protected Trehalose: Starting from α,α-trehalose, protective groups are introduced to facilitate subsequent reactions.
  2. Synthesis of Mycolic Acids: Mycolic acids are synthesized through copper-catalyzed asymmetric conjugate addition and Evans' aldol reactions to introduce stereocenters.
  3. Formation of Trehalose Dimycolate: The final assembly involves coupling the trehalose derivative with mycolic acids under controlled conditions to yield trehalose dimycolate with high yields and purity .

This method highlights the importance of stereochemistry and protective group strategies in achieving successful synthesis.

Molecular Structure Analysis

Structure and Data

Cord factor has a unique molecular structure characterized by its amphiphilic nature. The trehalose backbone consists of two glucose units linked by glycosidic bonds, while each glucose unit is esterified with long-chain mycolic acids. The general formula can be represented as:

CnHmO2\text{C}_{n}\text{H}_{m}\text{O}_{2}

where nn varies based on the length of the mycolic acid chains (typically 20 to 80 carbon atoms). This structural arrangement allows cord factor to form stable monolayers at hydrophobic interfaces, contributing to its biological activity and stability .

Chemical Reactions Analysis

Reactions and Technical Details

Cord factor participates in various chemical reactions that influence its biological properties:

  1. Formation of Monolayers: In aqueous environments, cord factor can spontaneously form monolayers, which exhibit unique properties such as increased stability and toxicity.
  2. Interaction with Host Cells: Cord factor's interaction with macrophages leads to altered immune responses, including granuloma formation and apoptosis in immune cells .
  3. NADase Activity: Cord factor has been shown to enhance NADase activity in host cells, disrupting cellular metabolism by lowering NAD levels .

These reactions underscore cord factor's role as a significant virulence factor.

Mechanism of Action

Process and Data

The mechanism by which cord factor exerts its effects involves multiple pathways:

  1. Recognition by Immune Cells: Cord factor is recognized by specific receptors on macrophages, such as Mincle, which triggers an immune response.
  2. Cytokine Production: Exposure to cord factor leads to the upregulation of various genes involved in inflammation and immune response modulation.
  3. Metabolic Disruption: By affecting NAD levels and mitochondrial function, cord factor impairs oxidative phosphorylation, contributing to immune evasion .

These mechanisms illustrate how cord factor facilitates Mycobacterium tuberculosis survival within host organisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cord factor exhibits distinct physical and chemical properties:

  • Solubility: Highly insoluble in water due to its hydrophobic mycolic acid chains.
  • Stability: Forms robust monolayers at hydrophobic interfaces; these structures are resistant to degradation.
  • Toxicity: The toxicity correlates with the surface area of monolayers formed; longer mycolic acid chains increase toxicity .

These properties are crucial for understanding its role in pathogenesis.

Applications

Scientific Uses

Cord factor serves several important scientific applications:

  1. Model for Pathogenic Glycolipids: Its study provides insights into other glycolipids' roles in virulence across various pathogens.
  2. Vaccine Development: Synthetic analogs of cord factor are being explored for their potential as adjuvants in vaccines against Mycobacterium tuberculosis.
  3. Research Tool: Hydrophobic beads coated with cord factor are used to study immune responses and granuloma formation in laboratory settings .

These applications highlight cord factor's significance in microbiological research and therapeutic development.

Historical Context and Discovery of Cord Factors

Early Observations of Serpentine Cording in Mycobacterium tuberculosis

The serpentine cording phenomenon was first documented in 1882 by Robert Koch during his groundbreaking description of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. Koch observed that virulent strains of mycobacteria grew in distinctive rope-like aggregates when cultured in liquid media or examined in clinical specimens [1] [9]. This morphological characteristic appeared uniquely associated with bacterial pathogenicity, as attenuated or avirulent strains failed to exhibit this organized growth pattern. By 1947, Gardner Middlebrook had systematically characterized this phenomenon, demonstrating that cord formation represented an "essential accompaniment of virulence" through meticulous microscopic examinations [1] [9]. Middlebrook noted that virulent MTB strains formed spreading, climbing pellicles on liquid media surfaces, while avirulent strains grew as disorganized clumps—establishing cording as a predictive virulence marker [1] [9].

The structural basis of cording remained elusive for decades, though researchers hypothesized that surface lipids mediated bacterial self-association. Koch's initial observations revealed that virulent mycobacteria maintained their serpentine organization within host tissues, particularly in lymphatic vessels and granulomatous lesions [2] [7]. This spatial distribution suggested cording provided a survival advantage during infection. Microscopic studies of clinical isolates demonstrated that cording was most prominent in organisms isolated from pulmonary cavities, where bacterial loads reach extraordinary densities [1] [9]. These early observations established a morphological signature of virulent tuberculosis infection, though the biochemical underpinnings remained mysterious until the mid-20th century.

Table 1: Cording Properties Across Mycobacterial Species

Species/StrainCording PatternVirulence StatusNotable Characteristics
M. tuberculosis H37RvTight serpentine cordsVirulentForms climbing pellicles in liquid culture
M. tuberculosis H37RaDisorganized clumpsAttenuatedLacks spreading growth pattern
M. bovis BCGVariable, loose cordsAttenuated vaccine strainReduced cord factor production
M. abscessusExtracellular cordsOpportunistic pathogenCording after macrophage escape
M. smegmatisNo cordingNon-pathogenicAbundant glycopeptidolipids

Bloch and Noll’s Identification of Cord Factor as a Virulence Determinant

In the 1950s, Hubert Bloch and Hermann Noll pioneered the biochemical characterization of cording through a series of elegant experiments. Their innovative approach involved gentle solvent extraction of virulent MTB strains, which yielded a toxic surface glycolipid they termed "cord factor" [1] [8] [9]. Through systematic purification and chemical analysis, they identified this molecule as trehalose 6,6'-dimycolate (TDM), where the disaccharide trehalose is esterified to two exceptionally long-chain mycolic acids (C60-C90) [8] [10]. Bloch and Noll established four foundational principles linking TDM to MTB virulence: (1) Virulent strains contained substantially more surface-exposed TDM than avirulent variants; (2) Organic solvent removal of TDM abolished cord formation and significantly reduced virulence; (3) Reconstitution of delipidated bacteria with purified TDM restored both cording and virulence; and (4) Administration of minute quantities of TDM to tuberculosis-infected mice dramatically accelerated disease progression and mortality [1] [9].

Their seminal 1956 publication detailed the chemical structure of TDM, confirming its identity as trehalose esterified with mycolic acids at both 6-position hydroxyl groups [8]. They further demonstrated that the intact molecule was required for biological activity, as neither trehalose nor mycolic acids alone could reproduce the toxic effects. Bloch and Noll proposed that TDM functioned as a surface-active virulence factor that protected mycobacteria within host tissues [1] [9]. Their findings represented a paradigm shift in understanding tuberculosis pathogenesis, suggesting that bacterial surface lipids could directly modulate host-pathogen interactions.

Table 2: Key Experiments by Bloch and Noll Establishing TDM as a Virulence Factor

Experimental ApproachCritical FindingsPathogenic Significance
Solvent extraction of virulent MTBIsolated toxic glycolipid fraction disrupting cordsEstablished cord factor as a chemical entity
Chemical characterizationIdentified trehalose 6,6'-dimycolate structureDefined molecular identity of virulence factor
Virulence restoration studiesTDM-reconstituted bacteria regained pathogenicityDemonstrated sufficiency for virulence
TDM administration in infected miceAccelerated tuberculosis mortalityConfirmed disease-enhancing activity
Comparative analysisVirulent strains had higher surface TDMCorrelated quantity with pathogenicity

Despite their compelling data, Bloch and Noll's work faced significant skepticism from contemporary scientists who questioned the "unphysiological" nature of TDM's oil-dependent toxicity [1] [9]. Prominent researchers dismissed the findings because the molecular mechanisms underlying conformation-dependent toxicity could not be explained with 1950s technology. Additionally, the discovery that some non-tuberculous mycobacteria produced TDM-like molecules further fueled controversy, though critical differences in mycolic acid structure and surface density were overlooked [1] [10]. This resistance exemplifies Thomas Kuhn's concept of scientific paradigm shifts, where revolutionary ideas face institutional opposition before gaining acceptance [1].

Evolution of Cord Factor Research: From Controversy to Mechanistic Validation

The controversial status of cord factor began to resolve as advanced technologies enabled deeper investigation of its structure-function relationships. A pivotal breakthrough came with the discovery of TDM's conformational plasticity—its ability to switch between biologically distinct states depending on environmental conditions [1] [9] [10]. In aqueous environments, TDM forms non-toxic cylindrical micelles with trehalose heads exposed outward, masking the mycolic acid chains. However, when encountering hydrophobic interfaces (air-water, oil-water, or plastic-water), TDM spontaneously reorganizes into an exceptionally rigid crystalline monolayer with alternating hydrophilic (trehalose) and hydrophobic (mycolate) domains [1] [9]. This monolayer structure, proven through scanning tunneling microscopy, exhibits unprecedented stability among biological amphiphiles and directly correlates with toxicity—the greater the monolayer surface area, the more potent the biological effects [1] [10].

This conformational switching explained Bloch and Noll's paradoxical observations: While TDM remains associated with bacterial surfaces, it protects mycobacteria by inhibiting phagosome-lysosome fusion within macrophages through steric hindrance and increased hydration forces [3] [10]. However, when released and adsorbed onto host lipid droplets, the monolayer conformation triggers pro-inflammatory cascades and tissue-damaging responses. Hunter's research group demonstrated this duality through innovative models showing that TDM-coated latex beads could reproduce the granuloma-forming capacity of live MTB, providing the first experimentally tractable system for studying caseating granulomas [9].

The molecular pathogenesis of tuberculosis advanced significantly with the discovery of intracellular cording within human lymphatic endothelial cells (hLECs). Research published in 2020 demonstrated that virulent MTB strains form extensive intracellular cords (up to 150 μm) by 72 hours post-infection [2]. This cording requires cytosolic access mediated by the ESX-1 secretion system and phthiocerol dimycocerosates (PDIMs), which damage phagosomal membranes. Intracellular cords represent a size-dependent immune evasion strategy, as their massive physical dimensions prevent recognition by cytosolic sensors like galectin-3 and cGAS-STING pathways [2]. This explains the long-observed correlation between cording and virulence—intracellular cords enable mycobacteria to evade autophagic clearance while expanding within the protected cytosolic niche.

Modern research has validated several therapeutic applications targeting cord factor:

  • CRL-1072, a poloxamer surfactant that disrupts TDM-containing lipid barriers, overcomes natural antibiotic resistance in drug-resistant MTB strains when combined with conventional antibiotics [1]
  • SQ109, an experimental drug that inhibits TDM biosynthesis and disrupts cell wall assembly [3] [10]
  • Immunomodulatory approaches exploiting TDM's adjuvant properties to enhance vaccine efficacy [1]
  • Bead-based models using TDM-coated surfaces to study granuloma formation without infectious organisms [9] [10]

Table 3: Modern Research Milestones in Cord Factor Mechanistic Validation

Research AdvancementKey DiscoveryPathogenic Significance
Conformational switchingToxic monolayer vs. non-toxic micelle statesExplained context-dependent bioactivity
Intracellular cordingCytosolic cord formation in hLECsRevealed immune evasion mechanism
Receptor identificationMincle recognition of TDMDefined innate immune activation pathway
Granuloma modelingTDM-bead induction of caseating granulomasProvided experimental model for human pathology
Drug potentiationCRL-1072 disruption of mycomembraneOvercame intrinsic antibiotic resistance
Metabolic studiesEnhanced TDM production in cavitary environmentsLinked lipid metabolism to disease transmission

The contemporary understanding of cord factor recognizes it as tuberculosis's master regulator that coordinates multiple pathogenesis aspects: bacterial morphology, immune evasion, granuloma formation, tissue destruction, and antibiotic resistance. The transition from controversy to mechanistic validation exemplifies how technological innovation (advanced imaging, molecular genetics, and immunochemical tools) resolved seemingly paradoxical observations. Current research focuses on exploiting these mechanisms for novel therapeutic interventions, fulfilling Bloch and Noll's original vision of TDM as a therapeutic target rather than merely a scientific curiosity [1] [9].

Properties

CAS Number

61512-20-7

Product Name

Cord Factors

IUPAC Name

[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate

Molecular Formula

C130H250O15

Molecular Weight

2053.4 g/mol

InChI

InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3

InChI Key

DNTVYCRMHZDZGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.